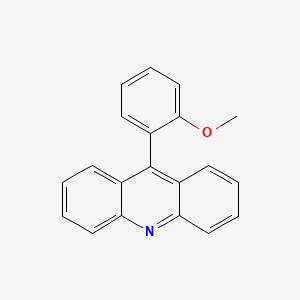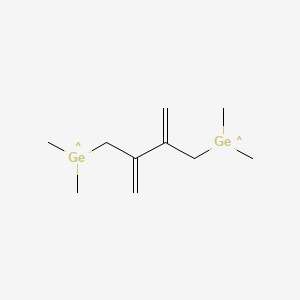
1,2-Digermin, hexahydro-1,1,2,2-tetramethyl-4,5-bis(methylene)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Digermin, hexahydro-1,1,2,2-tetramethyl-4,5-bis(methylene)- is an organic compound known for its unique structure and potential applications in various fields. This compound is characterized by its hexahydro structure and the presence of tetramethyl and methylene groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Digermin, hexahydro-1,1,2,2-tetramethyl-4,5-bis(methylene)- typically involves the condensation of dimedone (5,5-dimethyl-1,3-cyclohexanedione) with appropriate aldehydes. This reaction is often catalyzed by acids or other catalytic agents to facilitate the formation of the desired product. For instance, the use of ZSM-5 zeolite as a catalyst has been reported to be effective in promoting the condensation reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of eco-friendly catalysts such as lemon juice, which acts as a surfactant-type Brønsted acid. This method not only ensures high purity and yield but also minimizes environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,2-Digermin, hexahydro-1,1,2,2-tetramethyl-4,5-bis(methylene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methylene groups in the compound can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields.
Major Products Formed
The major products formed from these reactions include ketones, alcohols, and substituted derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
1,2-Digermin, hexahydro-1,1,2,2-tetramethyl-4,5-bis(methylene)- has a wide range of applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential antifungal properties, particularly against Candida albicans.
Mechanism of Action
The mechanism of action of 1,2-Digermin, hexahydro-1,1,2,2-tetramethyl-4,5-bis(methylene)- involves its interaction with specific molecular targets and pathways. For instance, its antifungal activity is attributed to its ability to inhibit key genes involved in biofilm formation and morphogenesis in Candida albicans. Molecular docking studies have shown that the compound binds to the active site of SAP5, a crucial enzyme in the fungal pathogen .
Comparison with Similar Compounds
Similar Compounds
2,2′-(Arylmethylene)bis(3-hydroxy-5,5-dimethylcyclohex-2-enone): Known for its antioxidant activity and similar structural features.
Hexahydro-1,1,5,5-tetramethyl-2,4a-methanonaphthalen-7-one: Shares the hexahydro and tetramethyl groups but differs in its overall structure.
Uniqueness
1,2-Digermin, hexahydro-1,1,2,2-tetramethyl-4,5-bis(methylene)- stands out due to its specific combination of methylene groups and its potential applications in antifungal research. Its unique structure allows for diverse chemical reactions and applications, making it a valuable compound in various scientific fields.
Properties
CAS No. |
144865-58-7 |
|---|---|
Molecular Formula |
C10H20Ge2 |
Molecular Weight |
285.5 g/mol |
InChI |
InChI=1S/C10H20Ge2/c1-9(7-11(3)4)10(2)8-12(5)6/h1-2,7-8H2,3-6H3 |
InChI Key |
VLSJGHZTVABGFK-UHFFFAOYSA-N |
Canonical SMILES |
C[Ge](C)CC(=C)C(=C)C[Ge](C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


(prop-2-en-1-yl)silane](/img/structure/B12551378.png)
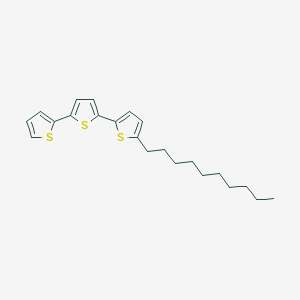
![Tetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborol-1-yl](/img/structure/B12551381.png)
![2-{Dimethoxy[(propan-2-yl)oxy]silyl}-1-methylpyrrolidine](/img/structure/B12551396.png)
![Bicyclo[6.1.0]nona-1,4-diene](/img/structure/B12551407.png)
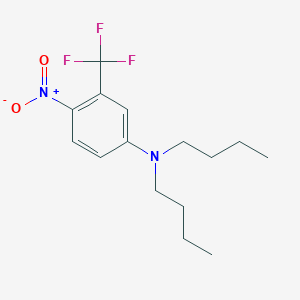
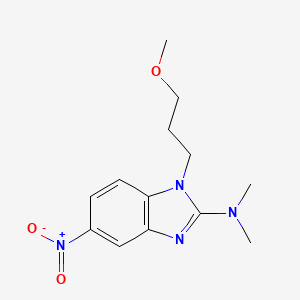
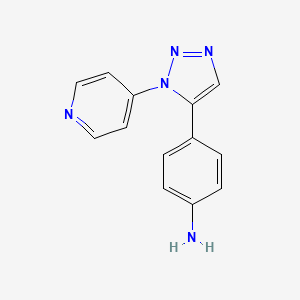
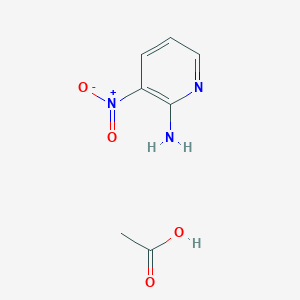
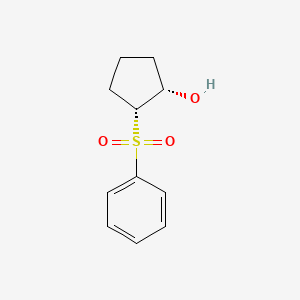
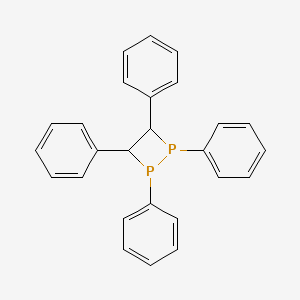
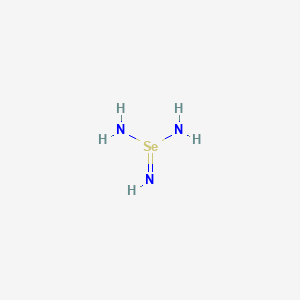
![Silane, [6-(2-iodo-5-methoxy-4-methylphenyl)-2-hexynyl]trimethyl-](/img/structure/B12551465.png)
